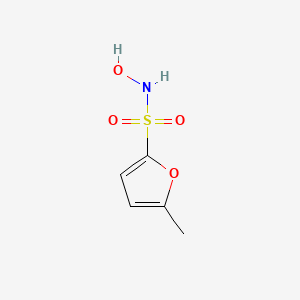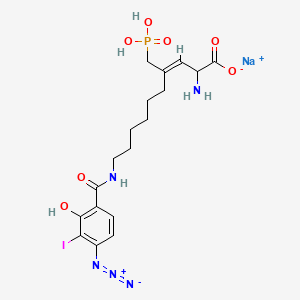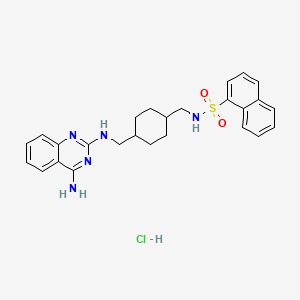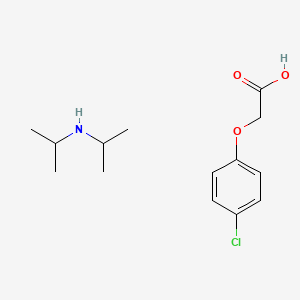
Cimlanod
Vue d'ensemble
Description
Cimlanod, également connu sous son code de développement CXL-1427, est un médicament expérimental principalement étudié pour le traitement de l'insuffisance cardiaque aiguë décompensée. Il a été découvert par Cardioxyl Pharmaceuticals, qui a ensuite été racheté par Bristol-Myers Squibb. This compound est un promédicament de nitroxyle, un composé connu pour ses bienfaits cardiovasculaires .
Méthodes De Préparation
La synthèse de Cimlanod implique la préparation du N-hydroxy-5-méthylfuran-2-sulfonamide. La voie de synthèse comprend généralement la réaction du chlorure de 5-méthylfuran-2-sulfonyle avec l'hydroxylamine dans des conditions contrôlées pour obtenir le produit souhaité . Les méthodes de production industrielle sont optimisées pour garantir un rendement élevé et une pureté élevée, bien que les détails spécifiques sur la production à grande échelle soient propriétaires et non divulgués publiquement.
Analyse Des Réactions Chimiques
Cimlanod subit une dégradation chimique dépendante du pH dans le sang pour libérer du nitroxyle. Cette réaction est cruciale pour son activité pharmacologique. Le composé est stable à pH neutre mais se décompose en présence de pH physiologique pour produire du nitroxyle et un sous-produit inactif . Les réactifs couramment utilisés dans sa synthèse comprennent l'hydroxylamine et les chlorures de sulfonyle. Le principal produit formé à partir de sa dégradation est le nitroxyle, qui exerce divers effets biologiques.
Applications de la recherche scientifique
This compound a été largement étudié pour son potentiel dans le traitement de l'insuffisance cardiaque aiguë décompensée. Il s'est montré prometteur pour améliorer le débit cardiaque et réduire les symptômes associés à l'insuffisance cardiaque. La capacité du composé à libérer du nitroxyle en fait un outil précieux dans la recherche cardiovasculaire, en particulier pour étudier les effets du nitroxyle sur la fonction cardiaque .
Mécanisme d'action
This compound agit comme un promédicament qui libère du nitroxyle lors de sa dégradation dans le sang. Le nitroxyle dilate les vaisseaux sanguins et améliore à la fois la fonction systolique et diastolique du cœur. Il obtient ces effets par un mécanisme unique qui implique une action directe sur le muscle cardiaque et les vaisseaux sanguins. Le nitroxyle interagit avec diverses cibles moléculaires, y compris les thiols et les centres métalliques, conduisant à la vasodilatation et à l'amélioration de la fonction cardiaque .
Applications De Recherche Scientifique
Cimlanod has been extensively studied for its potential in treating acute decompensated heart failure. It has shown promise in improving cardiac output and reducing symptoms associated with heart failure. The compound’s ability to release nitroxyl makes it a valuable tool in cardiovascular research, particularly in studying the effects of nitroxyl on heart function .
Mécanisme D'action
Cimlanod acts as a prodrug that releases nitroxyl upon breakdown in the bloodstream. Nitroxyl dilates blood vessels and enhances both systolic and diastolic function of the heart. It achieves these effects through a unique mechanism that involves direct action on the heart muscle and blood vessels. Nitroxyl interacts with various molecular targets, including thiols and metal centers, leading to vasodilation and improved cardiac function .
Comparaison Avec Des Composés Similaires
Cimlanod fait partie d'une classe de composés connus sous le nom de donneurs de nitroxyle. Des composés similaires comprennent le CXL-1020, un autre donneur de nitroxyle développé par Cardioxyl Pharmaceuticals. Comparé à d'autres donneurs de nitroxyle, this compound a montré une stabilité et une efficacité améliorées dans les essais cliniques . D'autres composés similaires comprennent la serelaxine, les peptides natriurétiques comme l'ularitide et la cenderitide, et les modulateurs de la guanylate cyclase soluble comme le cinaciguat et le vériciguat . Ces composés présentent également des propriétés vasodilatatrices mais diffèrent par leurs mécanismes d'action et leurs applications cliniques.
Propriétés
IUPAC Name |
N-hydroxy-5-methylfuran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c1-4-2-3-5(10-4)11(8,9)6-7/h2-3,6-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKIXWSKOENAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288087 | |
| Record name | Cimlanod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620330-72-4 | |
| Record name | N-Hydroxy-5-methyl-2-furansulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620330-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimlanod [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620330724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimlanod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cimlanod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMLANOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US4FK1EPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)


![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)


![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
